molecular formula C19H19Cl2N5O2 B13632155 2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride

2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride

Cat. No.: B13632155
M. Wt: 420.3 g/mol
InChI Key: HHQKBAQHPWWLPV-UHFFFAOYSA-N
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Description

2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzodiazole ring, an oxazole ring, and an aminoethyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride typically involves multiple steps, including the formation of the benzodiazole and oxazole rings, followed by the introduction of the aminoethyl group. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens, acids, and bases are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{3-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride is unique due to its specific combination of benzodiazole and oxazole rings, along with the aminoethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C19H19Cl2N5O2

Molecular Weight

420.3 g/mol

IUPAC Name

2-[3-[2-(2-aminoethyl)-3H-benzimidazol-5-yl]phenyl]-1,3-oxazole-4-carboxamide;dihydrochloride

InChI

InChI=1S/C19H17N5O2.2ClH/c20-7-6-17-22-14-5-4-12(9-15(14)23-17)11-2-1-3-13(8-11)19-24-16(10-26-19)18(21)25;;/h1-5,8-10H,6-7,20H2,(H2,21,25)(H,22,23);2*1H

InChI Key

HHQKBAQHPWWLPV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C2=NC(=CO2)C(=O)N)C3=CC4=C(C=C3)N=C(N4)CCN.Cl.Cl

Origin of Product

United States

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